molecular formula C20H25NO B6073435 4-benzyl-1-(3-methoxybenzyl)piperidine CAS No. 414883-02-6

4-benzyl-1-(3-methoxybenzyl)piperidine

Cat. No. B6073435
CAS RN: 414883-02-6
M. Wt: 295.4 g/mol
InChI Key: DSENMJAXFOHPHZ-UHFFFAOYSA-N
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Description

4-benzyl-1-(3-methoxybenzyl)piperidine, also known as GBR 12909, is a chemical compound that belongs to the piperidine class of compounds. It is a potent and selective dopamine reuptake inhibitor and has been extensively studied for its potential use in treating various neurological and psychiatric disorders. In

Mechanism of Action

4-benzyl-1-(3-methoxybenzyl)piperidine 12909 works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. By blocking the reuptake of dopamine, 4-benzyl-1-(3-methoxybenzyl)piperidine 12909 increases the concentration of dopamine in the brain, leading to improved cognitive function, mood, and motivation. 4-benzyl-1-(3-methoxybenzyl)piperidine 12909 is highly selective for dopamine reuptake inhibition and does not affect other neurotransmitters such as serotonin or norepinephrine.
Biochemical and Physiological Effects:
4-benzyl-1-(3-methoxybenzyl)piperidine 12909 has been shown to have a number of biochemical and physiological effects. In animal studies, 4-benzyl-1-(3-methoxybenzyl)piperidine 12909 has been shown to increase locomotor activity, improve cognitive function, and reduce drug-seeking behavior. It has also been shown to improve motor function in animal models of Parkinson's disease. In humans, 4-benzyl-1-(3-methoxybenzyl)piperidine 12909 has been shown to improve attention and working memory in healthy volunteers.

Advantages and Limitations for Lab Experiments

4-benzyl-1-(3-methoxybenzyl)piperidine 12909 has several advantages for use in lab experiments. It is highly selective for dopamine reuptake inhibition and does not affect other neurotransmitters, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. 4-benzyl-1-(3-methoxybenzyl)piperidine 12909 is also relatively easy to synthesize and has a long half-life, which allows for sustained dopamine reuptake inhibition. However, 4-benzyl-1-(3-methoxybenzyl)piperidine 12909 has some limitations for use in lab experiments. It is not orally active and must be administered by injection, which can be inconvenient. Additionally, 4-benzyl-1-(3-methoxybenzyl)piperidine 12909 has a narrow therapeutic window and can be toxic at high doses.

Future Directions

There are several future directions for research on 4-benzyl-1-(3-methoxybenzyl)piperidine 12909. One area of interest is the potential use of 4-benzyl-1-(3-methoxybenzyl)piperidine 12909 in treating addiction. Studies have shown that 4-benzyl-1-(3-methoxybenzyl)piperidine 12909 can block the rewarding effects of drugs such as cocaine and amphetamines, which makes it a promising candidate for addiction treatment. Another area of interest is the potential use of 4-benzyl-1-(3-methoxybenzyl)piperidine 12909 in treating Parkinson's disease. 4-benzyl-1-(3-methoxybenzyl)piperidine 12909 has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential use in humans. Finally, there is interest in developing new dopamine reuptake inhibitors based on the structure of 4-benzyl-1-(3-methoxybenzyl)piperidine 12909, which may have improved selectivity and fewer side effects.
In conclusion, 4-benzyl-1-(3-methoxybenzyl)piperidine 12909 is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 4-benzyl-1-(3-methoxybenzyl)piperidine 12909 in treating these disorders and to develop new dopamine reuptake inhibitors based on its structure.

Synthesis Methods

4-benzyl-1-(3-methoxybenzyl)piperidine 12909 can be synthesized through a multi-step process involving the reaction of 3-methoxybenzyl chloride with benzylpiperidine in the presence of a base. The resulting intermediate is then reacted with a reducing agent to yield the final product. This synthesis method has been optimized and modified over the years to improve the yield and purity of 4-benzyl-1-(3-methoxybenzyl)piperidine 12909.

Scientific Research Applications

4-benzyl-1-(3-methoxybenzyl)piperidine 12909 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. It has been shown to increase dopamine levels in the brain, which can improve cognitive function, mood, and motivation. 4-benzyl-1-(3-methoxybenzyl)piperidine 12909 has also been studied for its potential use in drug abuse research, as it can block the rewarding effects of drugs such as cocaine and amphetamines.

properties

IUPAC Name

4-benzyl-1-[(3-methoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-22-20-9-5-8-19(15-20)16-21-12-10-18(11-13-21)14-17-6-3-2-4-7-17/h2-9,15,18H,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSENMJAXFOHPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701208062
Record name 1-[(3-Methoxyphenyl)methyl]-4-(phenylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

414883-02-6
Record name 1-[(3-Methoxyphenyl)methyl]-4-(phenylmethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414883-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Methoxyphenyl)methyl]-4-(phenylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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